![molecular formula C15H14BrClN2 B2544712 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride CAS No. 1215724-93-8](/img/structure/B2544712.png)

2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

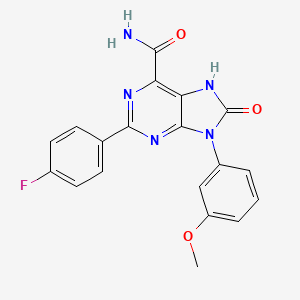

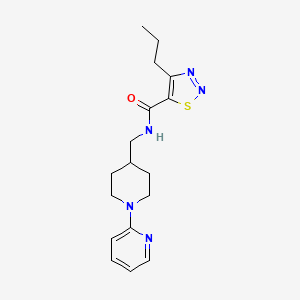

“2-(3-bromophenyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a bromophenyl group attached to the imidazole ring .

Molecular Structure Analysis

The molecular structure of “2-(3-bromophenyl)-1H-benzo[d]imidazole” involves an imidazole ring attached to a bromophenyl group . Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride” are not available in the search results, imidazole derivatives in general have been studied for their reactivity. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

- Imidazole derivatives, closely related to 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride, have been synthesized for their antimicrobial properties. These compounds have been tested against various microorganisms, showing significant antimicrobial activities, which suggests potential applications in treating infections (Narwal et al., 2012).

Catalysis in Organic Synthesis

- In organic chemistry, these compounds are used as catalysts or intermediates in synthesizing other complex molecules. For instance, thiamine hydrochloride has been utilized in a one-pot synthesis involving benzo[d]imidazole derivatives (Chen et al., 2013). Additionally, CuI-catalyzed synthesis techniques have been developed to create various imidazole derivatives, highlighting their role in organic synthesis and chemical research (Miao et al., 2020).

Development of Heterocyclic Compounds

- Benzo[d]imidazole derivatives are central to synthesizing a wide array of heterocyclic compounds. These compounds have diverse applications, from pharmaceuticals to materials science. Research has shown the synthesis of various heterocyclic structures using benzo[d]imidazole derivatives (Adnan et al., 2014).

Pharmacological Research

- While excluding specific drug use and dosage information, it's noteworthy that benzo[d]imidazole derivatives have been extensively studied for their pharmacological properties. They are investigated for potential applications in cancer treatment and antimicrobial therapy, indicating their significant role in medical research (Karam et al., 2021).

Crystallography and Molecular Structure Studies

- The molecular structure and crystallography of imidazole derivatives, including those similar to this compound, have been a subject of study, providing insights into their chemical behavior and potential applications in material science (Felsmann et al., 2012).

Safety and Hazards

Orientations Futures

Imidazole derivatives continue to be a rich source of chemical diversity and are being explored for their potential in various applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains a strategic importance .

Mécanisme D'action

Mode of Action

The mode of action of benzimidazole derivatives can vary widely, but they often work by interacting with biological targets and causing changes in their function .

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways, again depending on their specific structures and functional groups .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can vary widely, affecting their bioavailability .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can include changes in cell function, inhibition of certain enzymes, or other effects .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1-ethylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2.ClH/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11;/h3-10H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFBEVIQNNMPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)

![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2544630.png)

![4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2544634.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2544640.png)

![1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester](/img/structure/B2544641.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2544643.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)